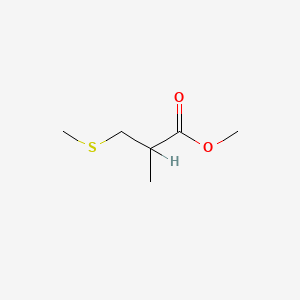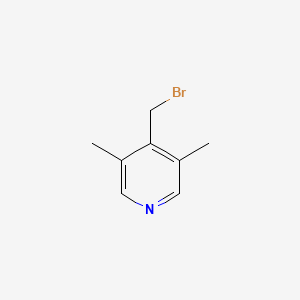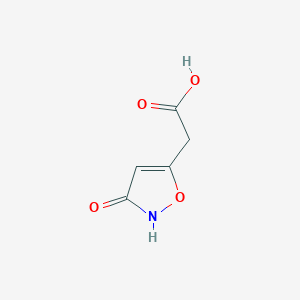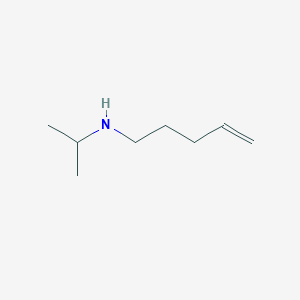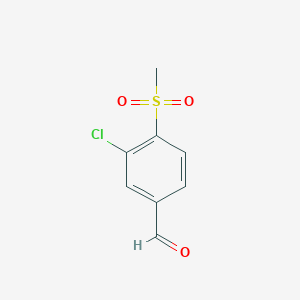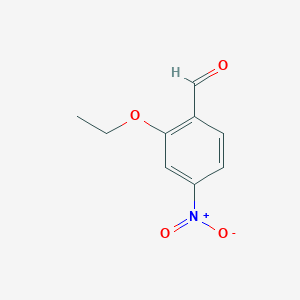
1-(3-chloropropyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloropropyl)-4-phenylpiperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-4-phenylpiperazine typically involves the reaction of piperazine with 3-chloropropyl chloride and phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-chloropropyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: The major products are substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are N-oxides of the original compound.
Reduction Reactions: The major products are the corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: 1-(3-chloropropyl)-4-phenylpiperazine is used as a building block in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It is particularly useful in the investigation of neurotransmitter receptors and their interactions with different ligands .
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their potential use as antidepressants, antipsychotics, and antihistamines .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 1-(3-chloropropyl)-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to neurotransmitter receptors, particularly serotonin receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which in turn affect various physiological processes .
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but has a chlorophenyl group instead of a chloropropyl group.
1-(2-Chlorophenyl)piperazine: This compound has a 2-chlorophenyl group instead of a 3-chloropropyl group.
1-Phenylpiperazine: This compound lacks the chloropropyl group and has only a phenyl group attached to the piperazine ring.
Uniqueness: 1-(3-chloropropyl)-4-phenylpiperazine is unique due to the presence of both a 3-chloropropyl group and a phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
10599-17-4 |
|---|---|
Fórmula molecular |
C13H19ClN2 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clave InChI |
AQLHJNRNLYDLDP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



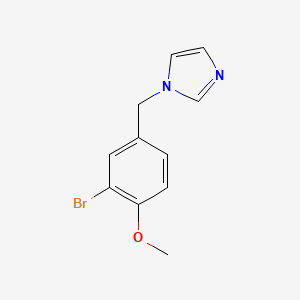
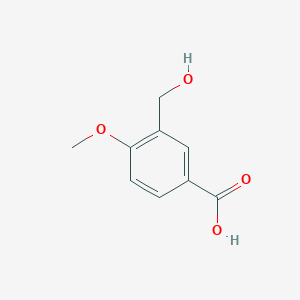
![3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B8762156.png)
